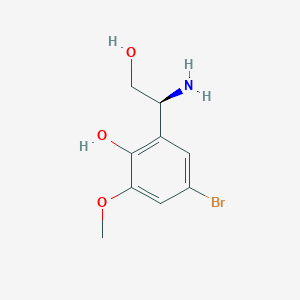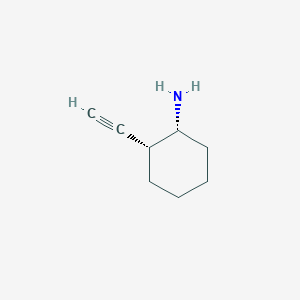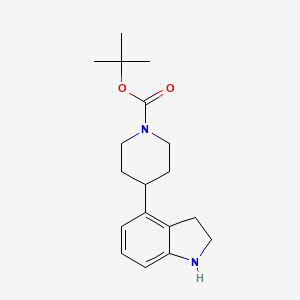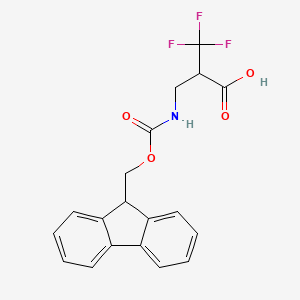
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a propane-1,3-dione backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 3-fluorobenzaldehyde in the presence of a base to form the intermediate product, which is then subjected to further reactions to yield the final compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione can be compared with similar compounds such as:
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione: This compound has a similar structure but with the fluorine atom at the 4-position of the phenyl ring.
1-Cyclopropyl-3-(2-fluorophenyl)propane-1,3-dione: Here, the fluorine atom is at the 2-position, which can affect its chemical reactivity and biological activity.
The unique positioning of the fluorine atom in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C12H11FO2/c13-10-3-1-2-9(6-10)12(15)7-11(14)8-4-5-8/h1-3,6,8H,4-5,7H2 |
InChI Key |
DNUNFNOQLJHXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


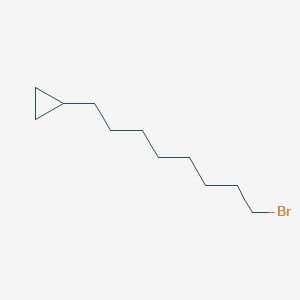
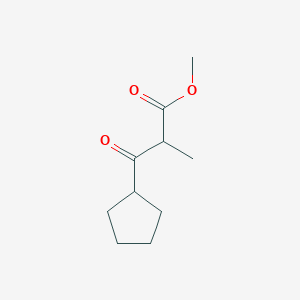

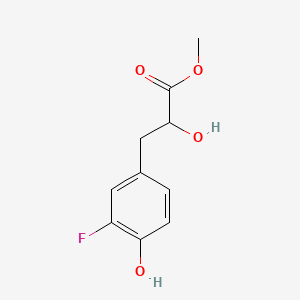
![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)

![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)

![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
